

In vitro characterization of Fumagilin-105

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Compound of Interest

Compound Name: *Fumagilin-105*

Cat. No.: *B15623099*

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An In-Depth Technical Guide to the In Vitro Characterization of Fumagillin and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "**Fumagilin-105**" was not identified in the available scientific literature. This guide focuses on the well-characterized anti-angiogenic compound Fumagillin and its potent synthetic analog, TNP-470 (also known as AGM-1470), which are central to research in this area.

Executive Summary

Fumagillin is a naturally occurring mycotoxin that demonstrates potent anti-angiogenic properties by selectively targeting and inhibiting Methionine Aminopeptidase-2 (MetAP-2).[1][2] This irreversible inhibition disrupts endothelial cell proliferation, a critical step in the formation of new blood vessels.[3] This technical guide provides a comprehensive overview of the in vitro characterization of fumagillin and its analog TNP-470, including quantitative data on their biological activity, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways.

Mechanism of Action

The primary mechanism of action for fumagillin and its derivatives is the irreversible covalent inhibition of the MetAP-2 enzyme.[1] The epoxide ring of fumagillin forms a covalent bond with a specific histidine residue (His-231) in the active site of MetAP-2, leading to its permanent inactivation.[4][5] MetAP-2 is responsible for cleaving the N-terminal methionine from nascent proteins, a crucial step in protein maturation.[4] Inhibition of MetAP-2 leads to a cytostatic G1

phase cell cycle arrest specifically in endothelial cells, thereby preventing their proliferation and halting angiogenesis.[3] This targeted action makes MetAP-2 an attractive target for anti-cancer therapies.[6]

Quantitative Data: Biological Activity

The potency of fumagillin and TNP-470 has been evaluated across various enzymatic and cell-based assays. TNP-470 is notably more potent than its parent compound, fumagillin, in inhibiting endothelial cell proliferation.

Table 1: Inhibition of Endothelial Cell Proliferation

Compound	Cell Line	Assay Type	IC50 Value	Citation(s)
TNP-470	Human Umbilical Vein Endothelial (HUVE)	Cell Growth Inhibition	15 pg/mL	[7][8]
TNP-470	Human Umbilical Vein Endothelial (HUVE)	DNA Synthesis Inhibition	$\sim 0.2 \times 10^{-10}$ M (~ 0.08 ng/mL)	[9]
TNP-470	A549 (Pulmonary Adenocarcinoma)	Cell Growth Inhibition	~ 1 μ g/mL	[10]
Fumagillin	Human Umbilical Vein Endothelial (HUVE)	Cell Proliferation	Low nM concentration	[11]
Fumagillin	Entamoeba histolytica	Growth Inhibition	69.0 ± 1.3 nM	[12]

Note: IC50 values can vary significantly based on specific experimental conditions, including cell passage number, serum concentration, and incubation time.

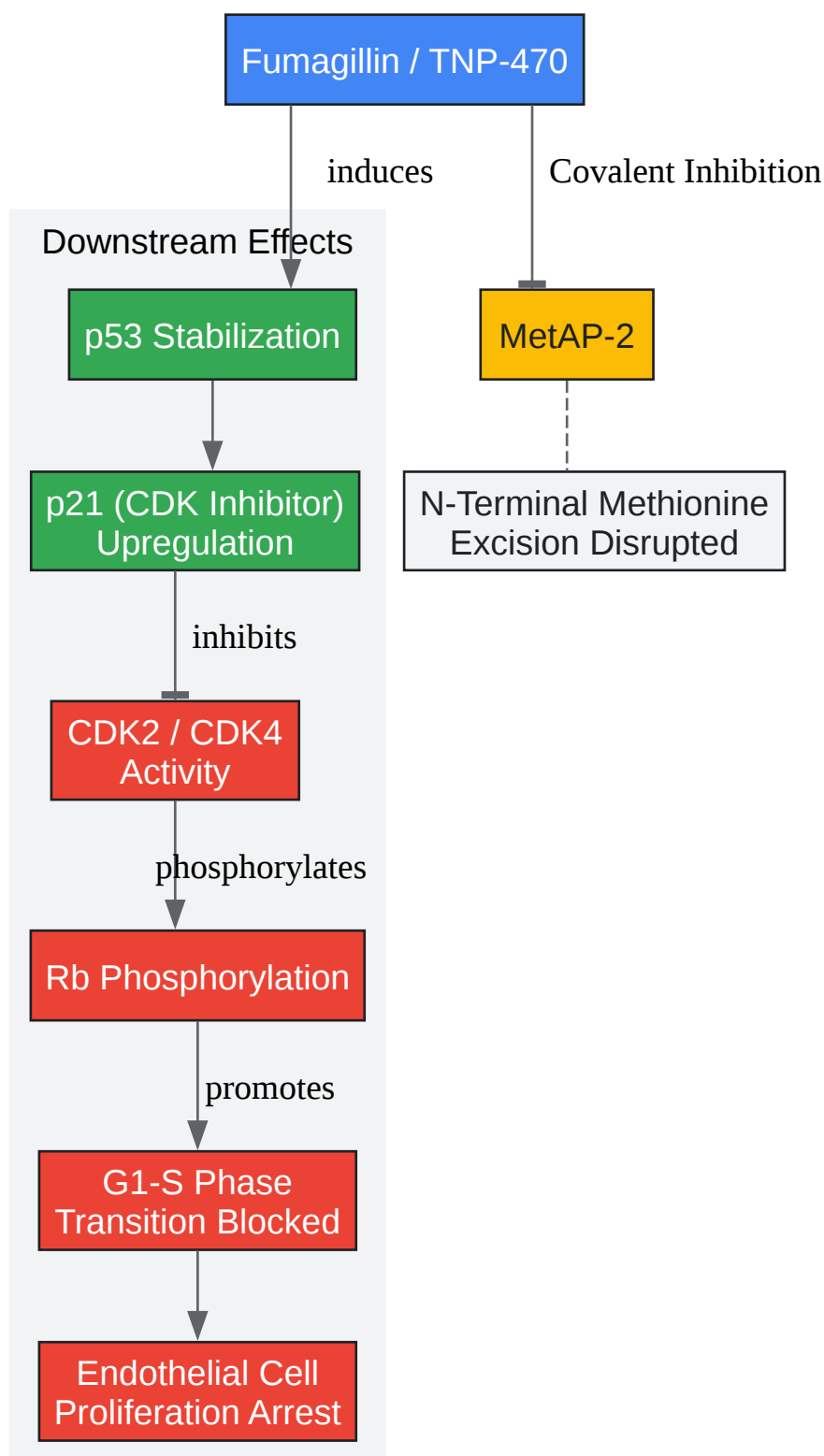
Table 2: MetAP-2 Enzyme Inhibition

Compound	Enzyme Source	Assay Type	Value (Ki)	Citation(s)
Fumagillin	Entamoeba histolytica	Enzyme Kinetics	60 ± 33 nM	[13]
Fumagillin Analogues	Recombinant Human MetAP-2	Enzymatic Assay	Low nM IC50 values	[6]

Signaling Pathways and Experimental Workflows

Signaling Pathway of MetAP-2 Inhibition

Fumagillin's inhibition of MetAP-2 initiates a cascade that leads to G1 cell cycle arrest in endothelial cells. This involves the p53 and p21 pathways and results in the inhibition of cyclin-dependent kinases (CDKs) and the prevention of Retinoblastoma (Rb) protein phosphorylation.

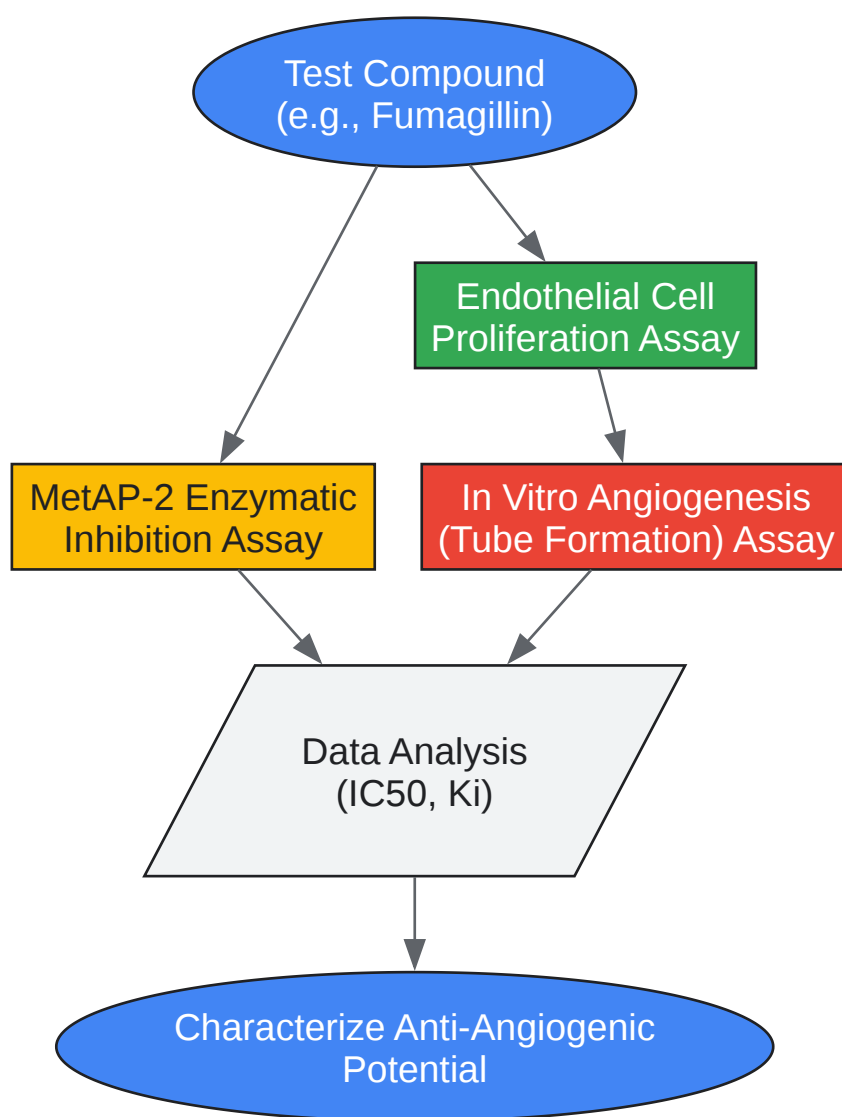


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Fumagillin's primary mechanism of action.

Experimental Workflow: In Vitro Characterization

A typical workflow for the in vitro characterization of a potential MetAP-2 inhibitor involves a series of assays to confirm enzymatic inhibition, anti-proliferative effects, and anti-angiogenic activity.



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Workflow for in vitro characterization.

Detailed Experimental Protocols

MetAP-2 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified MetAP-2.

Materials:

- Recombinant human MetAP-2 enzyme
- MetAP-2 substrate (e.g., Met-Gly-Pro-AMC or L-Met-pNA)
- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1 mM CoCl₂, pH 7.5^[4]
- Test compound (Fumagillin) and control (DMSO)
- 96-well or 384-well microplates (black, clear bottom for fluorescent assays)
- Plate reader (fluorometric or spectrophotometric)

Procedure:

- **Compound Preparation:** Prepare a serial dilution of fumagillin in DMSO. Further dilute in Assay Buffer to the final desired concentrations.
- **Enzyme Incubation:** In a microplate, add 1 nM of recombinant MetAP-2 to each well containing either the test compound or DMSO vehicle control.^[14]
- **Incubate the plate** for 60 minutes at 4°C to allow for the covalent binding of fumagillin to the enzyme.^[14]
- **Reaction Initiation:** Warm the plate to 37°C. Initiate the enzymatic reaction by adding the MetAP-2 substrate to each well.
- **Signal Detection:** Immediately begin measuring the fluorescent or colorimetric signal at regular intervals for 20-30 minutes at 37°C.
- **Data Analysis:** Determine the reaction rate (V) for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

Endothelial Cell Proliferation Assay

This assay measures the effect of fumagillin on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

- HUVECs (low passage number, P2-P5)
- Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)
- Test compound (Fumagillin)
- Cell proliferation detection reagent (e.g., BrdU or ^3H -Thymidine for incorporation assays; CellTiter-Glo® for viability)
- 96-well clear tissue culture plates
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000 - 10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
- Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of fumagillin or vehicle control.
- Incubation: Incubate the cells for 24-72 hours.
- Proliferation Measurement (Thymidine Incorporation Example):
 - Add ^3H -Thymidine to each well and incubate for an additional 4-6 hours to allow for incorporation into the DNA of proliferating cells.
 - Wash the cells with PBS to remove unincorporated thymidine.
 - Lyse the cells and transfer the lysate to a scintillation vial.

- Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Normalize the data to the vehicle control. Plot the percentage of proliferation versus fumagillin concentration to determine the IC50 value.

In Vitro Angiogenesis (Tube Formation) Assay

This assay models the three-dimensional reorganization of endothelial cells into capillary-like structures.

Materials:

- HUVECs
- Basement Membrane Extract (BME), such as Matrigel® or Geltrex™
- Endothelial cell basal medium (serum-free)
- Test compound (Fumagillin)
- 96-well tissue culture plates (pre-chilled)
- Inverted microscope with imaging capabilities

Procedure:

- Plate Coating: Thaw the BME on ice. Using pre-chilled pipette tips, add 50-100 µL of BME to each well of a 96-well plate.[\[15\]](#) Ensure the entire surface is covered.
- Gel Solidification: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.[\[15\]](#)[\[16\]](#)
- Cell Preparation: Harvest HUVECs and resuspend them in basal medium containing the desired concentrations of fumagillin or vehicle control. A recommended cell density is $3.5\text{--}4.5 \times 10^4$ cells per 200 µL.[\[15\]](#)
- Cell Seeding: Carefully add the cell suspension on top of the solidified BME gel.

- Incubation: Incubate the plate at 37°C with 5% CO₂ for 4-18 hours. Tube formation typically begins within a few hours.^[16]
- Imaging and Quantification:
 - Image the tube network in each well using an inverted microscope.
 - Quantify the degree of angiogenesis by measuring parameters such as total tube length, number of nodes, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
- Data Analysis: Compare the quantitative parameters from fumagillin-treated wells to the vehicle control to determine the inhibitory effect on tube formation.

Conclusion

Fumagillin and its analog TNP-470 are potent inhibitors of angiogenesis, acting through the specific and irreversible inhibition of MetAP-2. The in vitro assays detailed in this guide—enzymatic inhibition, cell proliferation, and tube formation—provide a robust framework for characterizing these compounds and screening for novel MetAP-2 inhibitors. The quantitative data and pathway information presented underscore the therapeutic potential of targeting this pathway for diseases driven by pathological angiogenesis.

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